molecular formula C12H17N5O3S B12481470 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide

2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide

Cat. No.: B12481470
M. Wt: 311.36 g/mol
InChI Key: HJVRPKWYMXXZCM-UHFFFAOYSA-N
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Description

2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE is a complex organic compound with a purine base structure It is characterized by the presence of a sulfur atom linking the purine moiety to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. Common reagents include formamide and acetic anhydride.

    Introduction of the Sulfur Linkage: The sulfur atom is introduced using thiolating agents such as thiourea or thioglycolic acid under controlled conditions.

    Acetamide Group Addition: The final step involves the addition of the acetamide group, which can be achieved using acetic anhydride and a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Alkylated products with modified acetamide groups.

Scientific Research Applications

2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-9H-PURIN-9-YL)-N-(4-HYDROXYPHENYL)ACETAMIDE
  • 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 3-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-9H-PURIN-9-YL)PROPANOIC ACID

Uniqueness

2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE is unique due to its specific sulfur linkage and acetamide group, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C12H17N5O3S/c1-4-5-13-7(18)6-21-11-14-8-9(15-11)16(2)12(20)17(3)10(8)19/h4-6H2,1-3H3,(H,13,18)(H,14,15)

InChI Key

HJVRPKWYMXXZCM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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